2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione
Description
2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a 4-bromophenylamino substituent at the C-2 position and a 2-furyl group at C-3. Cyclohexane-1,3-diones are versatile scaffolds in medicinal chemistry due to their ability to chelate metal ions and modulate biological targets .
Properties
Molecular Formula |
C17H14BrNO3 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H14BrNO3/c18-12-3-5-13(6-4-12)19-10-14-15(20)8-11(9-16(14)21)17-2-1-7-22-17/h1-7,10-11,20H,8-9H2 |
InChI Key |
LBVHMPVZJXABHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Br)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with a suitable aldehyde to form an imine intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Cyclization: The imine intermediate is then subjected to cyclization with 2-furylacetic acid in the presence of a base such as sodium ethoxide. This step forms the cyclohexane-1,3-dione core.
Final Product Formation: The final step involves the condensation of the cyclohexane-1,3-dione with the imine intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in cell division, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
C-5 Substituents
The C-5 position of the cyclohexane-1,3-dione ring significantly influences bioactivity:
- 5,5-Dimethyl substitution: Derivatives like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione (MIC >80 μg mL⁻¹ against M. For example, compound 39 (2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione) achieved MIC = 2.5 μg mL⁻¹, comparable to standard drugs like ethambutol .
- 5-Aryl substitution: The target compound’s 2-furyl group at C-5 may confer distinct electronic and steric properties compared to phenyl or thiophene analogs. For instance, 2-((dimethylamino)methylene)-5-(thiophene-2-yl)cyclohexane-1,3-dione (DC-LC3in-A4) covalently binds Lys49 of LC3B, a key autophagy protein, highlighting the role of heteroaromatic groups in target engagement .
C-2 Substituents
- 4-Bromophenylamino vs. other aryl groups: The 4-bromophenylamino group in the target compound contrasts with analogs like 2-(((2-hydroxyphenyl)amino)methylene) derivatives, which showed enhanced antitubercular activity due to hydrogen-bonding interactions . Bromine’s electron-withdrawing nature may influence solubility and binding affinity compared to chloro or nitro substituents (e.g., 14e–14h in ).
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Cyclohexane-1,3-dione Derivatives
Key Observations:
Antimicrobial Activity : Hydroxyl or electron-donating groups at C-2 enhance antitubercular activity, while bromine or nitro groups may reduce solubility but improve target specificity .
Synthetic Feasibility : Analogous compounds are synthesized via condensation reactions using DMF-DMA or hydrazine derivatives, indicating scalable routes for the target compound .
Biological Activity
The compound 2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione (CAS Number: 374544-59-9) is a complex organic molecule notable for its potential biological activities. It features a cyclohexane ring with a dione functional group, modified by a furan ring and a bromophenyl group. This unique structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological research.
- Molecular Formula : C17H14BrNO3
- Molecular Weight : 360.2 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and bromophenyl moieties can facilitate hydrogen bonding and π-π interactions, which are crucial for modulating the activity of biological macromolecules.
Anticancer Activity
Research has indicated that compounds with similar structures possess significant anticancer properties. For instance, derivatives containing furan and phenyl groups have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents.
Antimicrobial Properties
Preliminary studies suggest that This compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl or furan moieties can significantly affect the compound's potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity |
| Alteration of furan substituents | Enhanced antimicrobial properties |
Case Studies
- Anticancer Screening : In a study evaluating various derivatives of cyclohexanediones, compounds similar to This compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Evaluation : A series of related compounds were tested against Gram-positive and Gram-negative bacteria, revealing that some derivatives exhibited significant inhibitory effects at concentrations lower than 50 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
